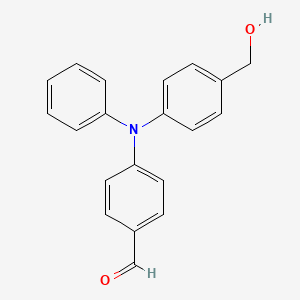
4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) is a chemical compound known for its unique structure and properties It is a type of Schiff base, which is a compound typically formed by the condensation of an amine with an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) involves the reaction of 2-methoxybenzaldehyde with a diamine compound. The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the Schiff base.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.
Substitution: The methoxy groups on the phenol rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine and aldehyde compounds.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor for protecting metals in acidic environments
Mecanismo De Acción
The mechanism by which 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) exerts its effects involves its ability to form stable complexes with metal ions. This property is particularly useful in corrosion inhibition, where the compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. The molecular targets include metal surfaces, and the pathways involve adsorption and complexation reactions .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Azanediylbis(methylene))bis(2-hydroxyphenol): Similar structure but with hydroxyl groups instead of methoxy groups.
4,4’-(Azanediylbis(methylene))bis(2-chlorophenol): Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) is unique due to its methoxy groups, which enhance its solubility and reactivity compared to its hydroxyl and chlorine analogs. This makes it particularly effective as a corrosion inhibitor and in forming stable metal complexes .
Propiedades
IUPAC Name |
4-[[(4-hydroxy-3-methoxyphenyl)methylamino]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-15-7-11(3-5-13(15)18)9-17-10-12-4-6-14(19)16(8-12)21-2/h3-8,17-19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPSHAFWMFSPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC(=C(C=C2)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzhydryl-N-cyclohexyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B8235938.png)

![(2S)-N-benzyl-1-[3-[(2S)-2-(benzylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide](/img/structure/B8235964.png)
![1,34-Dimethyl-5,8,11,14,21,24,27,30,38,41,44,47,54,57,60,63,70,73,76,79,86,89,92,95-tetracosaoxaundecacyclo[32.32.32.02,33.04,31.015,20.035,66.037,64.048,53.067,98.069,96.080,85]octanonaconta-2,4(31),15,17,19,32,35,37(64),48,50,52,65,67,69(96),80,82,84,97-octadecaene](/img/structure/B8235968.png)
![[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B8235987.png)




![4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8236021.png)

![3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B8236029.png)


